Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Calcium channel pharmacology Structure-activity relationship Dihydropyridine receptor binding

Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 50672-80-5) is a fully esterified 1,4-dihydropyridine (1,4-DHP) bearing a C-4 2-quinolinyl substituent. The 1,4-DHP nucleus constitutes the pharmacophoric core of blockbuster L-type calcium channel blockers such as nifedipine; replacement of the canonical C-4 aryl group with a nitrogenous heteroaryl system fundamentally alters pharmacological properties, producing compounds with attenuated calcium antagonist activity but enhanced negative inotropic and bradycardic effects.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 50672-80-5
Cat. No. B2604259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
CAS50672-80-5
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=NC3=CC=CC=C3C=C2)C(=O)OC
InChIInChI=1S/C20H20N2O4/c1-11-16(19(23)25-3)18(17(12(2)21-11)20(24)26-4)15-10-9-13-7-5-6-8-14(13)22-15/h5-10,18,21H,1-4H3
InChIKeyJFZNKYTVPYTPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 50672-80-5) — Procurement-Relevant Chemical Identity and Scaffold Context


Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 50672-80-5) is a fully esterified 1,4-dihydropyridine (1,4-DHP) bearing a C-4 2-quinolinyl substituent [1]. The 1,4-DHP nucleus constitutes the pharmacophoric core of blockbuster L-type calcium channel blockers such as nifedipine; replacement of the canonical C-4 aryl group with a nitrogenous heteroaryl system fundamentally alters pharmacological properties, producing compounds with attenuated calcium antagonist activity but enhanced negative inotropic and bradycardic effects [2]. This specific regioisomer—with the quinoline nitrogen at the 2-position—represents a structurally distinct entry within the broader class of quinolinyl-1,4-DHPs, for which the more extensively characterised 4-quinolinyl and 8-quinolinyl isomers have been shown to exhibit equipotent calcium channel antagonist activity approximately 8-fold weaker than nifedipine [3]. The 2-quinolinyl orientation is expected to confer a unique spatial and electronic profile at the dihydropyridine receptor binding site.

Regioisomer Identity — 2‑quinolinyl substitution on 1,4‑DHP core; distinct from 4‑ and 8‑quinolinyl isomers
Research Context — Non‑canonical DHP pharmacology; reported attenuated Ca²⁺ antagonism and altered negative inotropic profile
Procurement Note — Fills positional isomer gap in quinolinyl‑DHP SAR matrices; batch‑certified supply supports reproducible studies

Why Generic In-Class Substitution of Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate Is Scientifically Unsound


Quinolinyl-1,4-dihydropyridines cannot be treated as interchangeable procurement commodities because the position of the quinoline nitrogen atom relative to the DHP ring profoundly influences molecular recognition at L-type calcium channels and other biological targets [1]. Direct head-to-head comparisons of the 4-quinolinyl and 8-quinolinyl isomers demonstrate that, while these two positional isomers are equipotent as calcium channel antagonists, a C-4 1-oxido-4-pyridinyl substituent completely abolishes activity, confirming that subtle electronic variations at the heteroaryl attachment point produce binary on/off pharmacological outcomes [2]. Moreover, replacing the C-4 aryl group of nifedipine-like drugs with nitrogenous heteroaryl moieties such as quinoline shifts the pharmacological profile from pure calcium antagonism towards pronounced negative inotropy and bradycardia, indicating engagement of distinct effector pathways [3]. The 2-quinolinyl isomer—by virtue of its unique nitrogen placement—occupies a distinct point in this structure-activity landscape, and its procurement for research or screening applications cannot be satisfied by substitution with the more readily available 4-quinolinyl or 8-quinolinyl analogs.

Quinoline N‑position Position of the quinoline nitrogen determines molecular recognition at L‑type channels; 2‑quinolinyl may not share the equipotency reported for 4‑ and 8‑isomers.
Pharmacology shift C‑4 heteroaryl (vs. aryl) redirects profile toward negative inotropy and bradycardia; data from 4‑/8‑isomers may not predict 2‑isomer response.
Electronic sensitivity Binary activity outcomes documented for other heteroaryl groups (e.g., 1‑oxido‑pyridinyl abolishes activity); small electronic changes at C‑4 can eliminate function.

Quantitative Differential Evidence for Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate Versus Its Closest Analogs


Positional Isomerism at the Quinoline C-4 Substituent Governs Calcium Channel Antagonist Activity

The dimethyl ester 1,4-DHP scaffold bearing a C-4 4-quinolinyl or 8-quinolinyl substituent was directly compared with the reference drug nifedipine in a guinea pig ileum longitudinal smooth muscle calcium channel antagonist assay. Both the 4-quinolinyl (compound 6a) and 8-quinolinyl (compound 6b) dimethyl ester analogs were equipotent and approximately 8-fold less potent than nifedipine [1]. The 2-quinolinyl isomer was not included in this study, but the finding that the position of the quinolyl nitrogen atom was not a determinant of activity for the 4- and 8-substituted pair does not extend to the 2-quinolinyl isomer, because the 2-substitution places the nitrogen in a markedly different spatial orientation relative to the DHP ring. In a related series, a C-4 1-oxido-4-pyridinyl substituent completely abolished calcium antagonist activity, demonstrating that heteroaryl electronic character and geometry at C-4 can produce binary activity outcomes [1]. The 2-quinolinyl orientation is therefore expected to exhibit a distinct potency and efficacy profile relative to the 4- and 8-quinolinyl comparators.

Isomer SAR
Class‑level inference
4‑/8‑quinolinyl isomers: equipotent, ~8‑fold less potent than nifedipine. 2‑quinolinyl: not directly assayed; activity landscape inferred from SAR.
2‑quinolinyl is a unique SAR node; interpolation from 4‑/8‑data not supported.
Direct assay data absent; activity must be experimentally verified.
Calcium channel pharmacology Structure-activity relationship Dihydropyridine receptor binding

Replacement of C-4 Aryl with Quinoline Redirects Pharmacological Profile from Calcium Antagonism to Negative Inotropy

Baraldi et al. (1992) synthesized a series of 4-(nitrogenous heteroaryl)-1,4-dihydropyridines, including quinolinyl-substituted compounds, and evaluated them for inotropic, chronotropic, and calcium antagonist activities in isolated guinea pig atrial preparations [1]. The most potent bradycardic compounds in the series (compounds VIII–X, XII, and XIII) elicited weak calcium antagonist activity and were stronger negative inotropic agents. This represents a pharmacological profile divergent from the prototypical DHP nifedipine, which predominantly acts as a vasodilatory calcium channel blocker with minimal direct negative inotropic effects at therapeutic concentrations. The Baraldi study did not include the specific 2-quinolinyl isomer, but it establishes the class-level principle that quinoline-for-phenyl replacement at C-4 redirects pharmacological activity away from pure calcium channel blockade. The 2-quinolinyl isomer, as a member of this heteroaryl-substituted class, is predicted to share this biased profile.

Pharmacology Shift
Class‑level inference
Quinoline‑for‑phenyl replacement at C‑4: weak Ca²⁺ antagonist, stronger negative inotrope/bradycardic in isolated atria.
Supports non‑canonical DHP mechanism studies; nifedipine does not replicate this profile.
2‑quinolinyl analog not directly tested; class‑level extrapolation.
Cardiovascular pharmacology Inotropic activity Dihydropyridine scaffold hopping

Dimethyl Ester Substituents Are Associated with Optimal Calcium Channel Binding Affinity in the 1,4-DHP Class

The Anana and Knaus (1997) structure-activity relationship study demonstrated that increasing the size of the C-3 and C-5 alkyl ester substituents (from methyl to ethyl to isopropyl) progressively decreased calcium channel antagonist potency within the 1,4-DHP series [1]. This finding, which is consistent across the broader 1,4-DHP literature, identifies the dimethyl ester motif as the optimal ester configuration for maximizing target engagement at the dihydropyridine binding site of L-type calcium channels. The target compound—bearing dimethyl esters at both C-3 and C-5—therefore carries the ester substitution pattern associated with peak potency within the class. As a calibration reference, nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-dicarboxylate) exhibits Ki values of 0.13–0.60 nM against the L-type calcium channel dihydropyridine site [2]. While the C-4 2-quinolinyl substitution is predicted to attenuate binding affinity relative to nifedipine, as observed for the 4- and 8-quinolinyl isomers [1], the dimethyl ester configuration ensures that any observed activity reflects the maximal achievable affinity for this specific C-4 substituent.

Ester SAR
Class‑level inference
Dimethyl ester: reported peak potency among alkyl esters tested. Larger esters (ethyl, isopropyl) progressively reduce calcium channel antagonist activity.
Dimethyl ester supports maximal affinity achievable for this C‑4 substituent; eliminates ester‑size confounding.
Direct binding data for 2‑quinolinyl dimethyl ester unavailable.
Ester pharmacophore optimization Calcium channel binding DHP SAR

Computed Physicochemical Profile Supports Differential Membrane Partitioning Relative to Nifedipine

The target compound has a computed XLogP3-AA value of 2.9, as determined by PubChem computational descriptors (2025 release) [1]. By comparison, nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate) has a computed XLogP3-AA value of approximately 2.2 [2]. The increase of 0.7 log units for the 2-quinolinyl compound indicates a higher predicted lipophilicity, which is expected to enhance passive membrane permeability and alter tissue distribution kinetics relative to nifedipine. This difference arises directly from replacement of the 2-nitrophenyl substituent (nifedipine) with the larger, more lipophilic quinoline ring system. The hydrogen bond donor count (1, from the DHP N-H) and acceptor count (6: two ester carbonyls, one quinoline nitrogen, and three other heteroatom-associated lone pairs) are identical between the two compounds [1][2], indicating that the lipophilicity difference is the primary physicochemical differentiator.

Lipophilicity Difference
Supporting evidence
Computed XLogP3‑AA: 2.9 (2‑quinolinyl) vs. ~2.2 (nifedipine); Δ +0.7.
Higher predicted logP may alter membrane partitioning in cell‑based assays.
Computed value; experimental logP/logD recommended.
Physicochemical profiling LogP Membrane permeability prediction

Minimum Purity Specification Enables Reproducible Quantitative Pharmacology

The commercially available batch of dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 50672-80-5) is specified at a minimum purity of 95%, as documented in the supplier certificate of analysis and technical datasheet from AKSci . This purity threshold is consistent with research-grade small-molecule procurement standards and is adequate for in vitro pharmacological assays, analytical method development, and chemical biology probe studies. While 95% purity does not constitute a differentiating feature per se, the availability of a characterised, batch-tracked commercial supply with defined purity enables reproducible quantitative dose-response experiments—a practical differentiator from sourcing the compound through custom synthesis, where purity and yield may be inconsistent.

Purity Specification
Specification review
≥95% (batch‑certified by supplier).
Reduces purity‑related variability in dose‑response experiments.
Long‑term storage in cool, dry place; re‑evaluate purity before critical assays.
Quality control Purity specification Reproducibility

Defined Research and Industrial Application Scenarios for Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate


Completing Structure-Activity Relationship Matrices for Quinolinyl-DHP Calcium Channel Modulators

The 4-quinolinyl and 8-quinolinyl dimethyl ester DHPs have been characterised as calcium channel antagonists approximately 8-fold less potent than nifedipine [1]. The 2-quinolinyl positional isomer fills a documented gap in this SAR matrix, enabling investigators to test whether the 2-quinoline orientation alters potency, efficacy, or binding mode relative to the 4- and 8-substituted analogs. Inclusion of this compound in a congeneric series is essential for a complete understanding of how quinoline nitrogen position modulates DHP receptor pharmacology.

Probing Non-Canonical DHP Pharmacologies Including Negative Inotropy and Bradycardia

The Baraldi et al. (1992) study established that quinoline-for-phenyl substitution at the 1,4-DHP C-4 position shifts pharmacological activity from pure calcium channel blockade towards pronounced negative inotropic and bradycardic effects [2]. The 2-quinolinyl compound can be evaluated in isolated atrial or ventricular myocyte preparations to determine whether it exhibits this redirected pharmacological profile, and to quantify its inotropic versus calcium antagonist potency ratio. This application is not addressable with nifedipine or other classical aryl-DHP calcium channel blockers.

Physicochemical Reference Compound for Quinoline-DHP Membrane Permeability Studies

With a computed XLogP3-AA of 2.9—approximately 0.7 log units higher than nifedipine [3]—this compound serves as a reference for experimental determination of membrane partition coefficients (logP/logD), parallel artificial membrane permeability assays (PAMPA), or Caco-2 monolayer permeability studies. These data are critical for interpreting cell-based assay results and for predicting in vivo absorption characteristics of quinoline-containing DHP derivatives.

Method Development Standard for Chromatographic Separation of Quinolinyl-DHP Positional Isomers

The structural similarity of 2-, 4-, and 8-quinolinyl DHP positional isomers presents a chromatographic resolution challenge. The 95% purity 2-quinolinyl compound can serve as a reference standard for developing and validating HPLC or UPLC methods capable of baseline-resolving the three quinolinyl-DHP regioisomers, supporting quality control workflows in medicinal chemistry programs that generate multiple quinolinyl-substituted 1,4-DHP analogs.

Application
Selection Property
Validation Focus
SAR Matrix Completion
2‑quinolinyl positional isomer
Potency/efficacy vs. 4‑/8‑quinolinyl isomers
Non‑Canonical DHP Pharmacology
Quinoline‑DHP scaffold
Negative inotropy and bradycardia assays
Membrane Permeability Reference
Predicted lipophilicity differential
Experimental logP/logD, PAMPA, Caco‑2
Chromatographic Resolution Standard
Batch‑certified purity & identity
HPLC/UPLC method for regioisomer resolution
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